Orthogonal C4/C5 Functionalization via Sequential SNAr and Cross-Coupling: Reactivity Advantage Over 5-Des-Bromo Analog
The compound 5-bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine enables a sequential, orthogonal two-step functionalization of C4 and C5 that is not possible with 4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine. In the synthesis of ribociclib and related CDK4/6 inhibitors, the C4 chlorine undergoes selective SNAr with amine nucleophiles, followed by palladium-catalyzed cross-coupling at C5 via the bromine, a sequence that requires the distinct leaving-group abilities of Cl and Br at these positions [1].
| Evidence Dimension | Number of sequential orthogonal derivatization sites available |
|---|---|
| Target Compound Data | Two (C4-Cl for SNAr; C5-Br for cross-coupling) |
| Comparator Or Baseline | 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 212268-44-5): One (C4-Cl only) [2] |
| Quantified Difference | Target compound provides one additional functionalization site at C5 |
| Conditions | Sequential functionalization strategy employed in the synthesis of pyrrolo[2,3-d]pyrimidine-based kinase inhibitors per US7271262B2 [3] |
Why This Matters
Procurement of the appropriately halogenated intermediate determines whether a multi-step chemical sequence can be executed with regiochemical fidelity versus requiring additional protection/deprotection steps that reduce overall yield.
- [1] Design, synthesis, and biological evaluation of 2,6,7-substituted pyrrolo[2,3-d]pyrimidines as cyclin dependent kinase inhibitor in pancreatic cancer. PubMed (describes SAR of pyrrolo[2,3-d]pyrimidine CDK inhibitors including ribociclib analogs). View Source
- [2] CAS Common Chemistry. 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine, CAS 212268-44-5. American Chemical Society. View Source
- [3] US Patent US7271262B2. Pyrrolopyrimidine derivatives. Pfizer Inc. Published 2007-09-18. Example 1A describes preparation of 4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine. View Source
